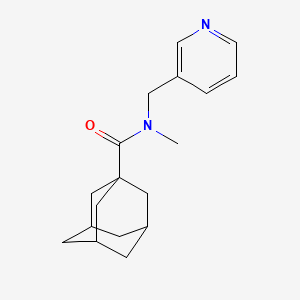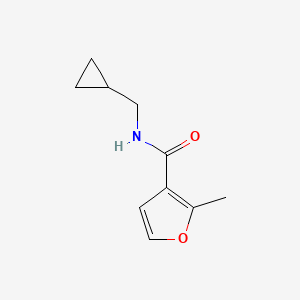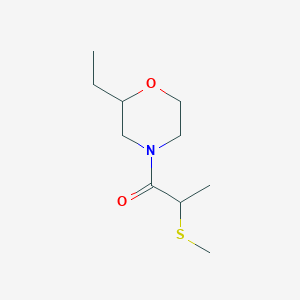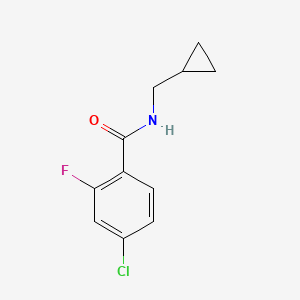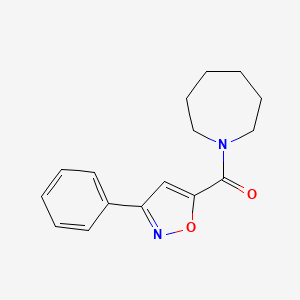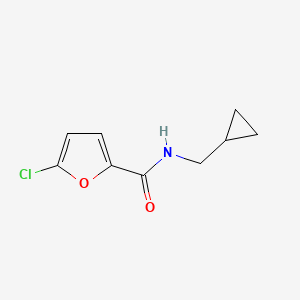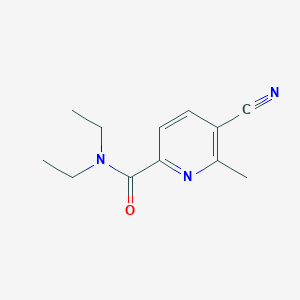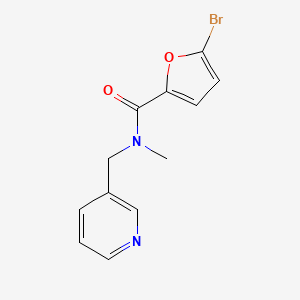
5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide, also known as BRD0705, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been extensively studied in recent years due to its promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide involves the inhibition of certain enzymes and proteins such as histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to the repression of gene transcription. BRDs, on the other hand, are involved in the recognition of acetylated lysine residues on histones, which leads to the activation of gene transcription. 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide inhibits both HDACs and BRDs, which results in the modulation of gene expression and the inhibition of various cellular processes.
Biochemical and Physiological Effects:
5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines in immune cells. In addition, it has been studied for its potential neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide in lab experiments is its specificity towards HDACs and BRDs. It has been found to have minimal off-target effects, which makes it a valuable tool for studying the role of these enzymes and proteins in various cellular processes. However, one of the limitations of using 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide. One direction is to investigate its potential therapeutic effects in other diseases such as metabolic disorders and cardiovascular diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in more detail to optimize its therapeutic potential. Furthermore, the development of more potent and selective inhibitors of HDACs and BRDs based on the structure of 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide is an active area of research.
Métodos De Síntesis
The synthesis of 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide involves a series of chemical reactions. The starting material is furan-2-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-methylpyridine-3-methanol to give the desired product, 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been investigated for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases. In cancer, 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been shown to inhibit the growth of cancer cells and induce cell death. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines. In neurological disorders, it has been studied for its potential neuroprotective effects.
Propiedades
IUPAC Name |
5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-15(8-9-3-2-6-14-7-9)12(16)10-4-5-11(13)17-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJQUDSMEMAKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

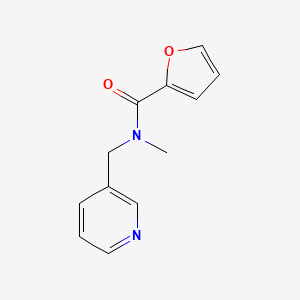

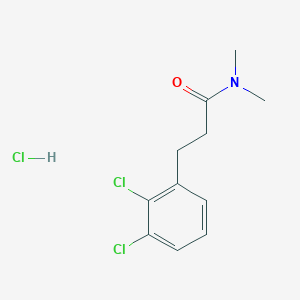

![N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7511127.png)
![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511129.png)
